molecular formula C8H10FNO B2907394 (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol CAS No. 2248184-81-6

(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol

Cat. No. B2907394
CAS RN: 2248184-81-6
M. Wt: 155.172
InChI Key: MSHYIMNYMOHYAU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a chemical compound with the molecular formula C8H10FNO. It is also known as 4-(2-hydroxy-1-methylethyl)-2-fluoropyridine. This compound has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol involves its interaction with GPCRs. It acts as an agonist or antagonist depending on the receptor it interacts with. For example, it acts as an agonist for the adenosine A2A receptor and the dopamine D2 receptor, but as an antagonist for the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol depend on the receptor it interacts with. For example, its interaction with the adenosine A2A receptor has been found to have neuroprotective effects, while its interaction with the dopamine D2 receptor has been found to have antipsychotic effects. Its interaction with the cannabinoid receptor CB1 has been found to have analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol is its high purity and yield, which makes it a reliable tool for scientific research. However, its limited selectivity for certain GPCRs can be a limitation in some experiments.

Future Directions

There are several future directions for the study of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol. One direction is the study of its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the development of more selective ligands for specific GPCRs. Additionally, the study of the structure-activity relationship of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol can lead to the development of more potent ligands for GPCRs.

Synthesis Methods

The synthesis of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol involves the reaction of 2-fluoropyridine with isopropylmagnesium chloride in the presence of a catalyst such as copper iodide. The resulting intermediate is then treated with hydrochloric acid to yield the final product. This method has been optimized to yield high purity and high yield of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol.

Scientific Research Applications

(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This compound has been used as a ligand for GPCRs such as the adenosine A2A receptor and the dopamine D2 receptor. It has also been used in the study of the cannabinoid receptor CB1.

properties

IUPAC Name

(2R)-2-(2-fluoropyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYIMNYMOHYAU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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